Ethyl 6-cyano-1H-indole-3-carboxylate
Description
Significance of Indole-3-Carboxylate (B1236618) Frameworks in Chemical Synthesis
The indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.net The presence of the carboxylate group at the 3-position provides a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction. This functional group can also participate in crucial hydrogen bonding interactions with biological targets. frontiersin.org
Derivatives of indole-3-carboxylic acid have been explored for a wide range of therapeutic applications, including the development of:
Anticancer agents: Certain indole-3-carboxylate derivatives have been investigated as dual inhibitors of Bcl-2 and Mcl-1 proteins, which are key regulators of apoptosis and are often overexpressed in cancer cells. nih.gov
Antihypertensive compounds: The scaffold has been utilized to design antagonists for the angiotensin II receptor (AT1), a key target in the regulation of blood pressure. frontiersin.org
Antiviral therapies: The inherent ability of the indole (B1671886) nucleus to interact with various biological macromolecules has led to the investigation of indole-3-carboxylate derivatives for their antiviral properties. researchgate.net
Herbicides: Novel indole-3-carboxylic acid derivatives have been designed as potential auxin receptor protein TIR1 antagonists for weed control applications. frontiersin.org
The indole-3-carboxylate framework's importance is underscored by its role as a foundational element in the synthesis of diverse and biologically significant molecules. nih.gov
Overview of Ethyl 6-cyano-1H-indole-3-carboxylate as a Pivotal Building Block
This compound stands out as a key intermediate, primarily recognized for its role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib (B1194254). google.comgoogle.com The cyano group at the 6-position and the ethyl ester at the 3-position are critical functionalities that are manipulated during the multi-step synthesis of this potent anti-cancer drug. oup.comquickcompany.in
The synthesis of Alectinib from this compound involves a sequence of reactions, including condensation and cyclization, to construct the final complex carbazole (B46965) structure. google.comgoogle.com The specific placement of the cyano group is integral to the final structure and activity of Alectinib.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 175454-06-3 |
| Appearance | Solid |
Academic Research Perspectives and Scope
The academic interest in this compound is predominantly linked to its application in pharmaceutical synthesis. google.comgoogle.com Research efforts have focused on developing efficient and scalable synthetic routes to this intermediate, as it is a key component in the manufacturing of Alectinib. oup.com Studies have explored various synthetic strategies, including the acylation of 6-cyano-1H-indole followed by esterification. google.com
Beyond its role in Alectinib synthesis, the broader class of cyanated indole carboxylates represents a promising area for further investigation. The electron-withdrawing nature of the cyano group can influence the reactivity of the indole ring, opening up avenues for novel chemical transformations and the synthesis of new classes of compounds with potential biological activities. Future research may focus on exploring the utility of this compound and its analogues as building blocks for other complex heterocyclic systems and as scaffolds for the discovery of new bioactive molecules.
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
ethyl 6-cyano-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)10-7-14-11-5-8(6-13)3-4-9(10)11/h3-5,7,14H,2H2,1H3 |
InChI Key |
VTBDPEWIXMHRMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Ethyl 6 Cyano 1h Indole 3 Carboxylate
Reactivity of the Ester Functional Group
The ethyl ester at the C3 position of the indole (B1671886) ring is a key site for initial derivatization. Its reactivity is typical of carboxylic acid esters, enabling several important transformations.
Hydrolysis Reactions
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, using aqueous sodium hydroxide, followed by acidic workup to protonate the carboxylate salt. The resulting 6-cyano-1H-indole-3-carboxylic acid is a pivotal intermediate in the synthesis of various biologically active compounds. For instance, in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib (B1194254), a related tert-butyl ester undergoes hydrolysis as part of a multi-step process. oup.cominnospk.com The conversion of the ester to a carboxylic acid is a critical step that facilitates subsequent cyclization reactions. google.com
Table 1: Representative Hydrolysis Conditions
| Starting Material Type | Reagents | General Conditions | Product |
|---|---|---|---|
| Indole-3-carboxylate (B1236618) | Aqueous NaOH, followed by HCl | Stirring at room temperature to moderate heat | Indole-3-carboxylic acid |
Transesterification Processes
Transesterification, the conversion of one ester to another, is a potential reaction pathway for Ethyl 6-cyano-1H-indole-3-carboxylate. This can occur when the compound is subjected to reaction conditions involving another alcohol in the presence of an acid or base catalyst. While specific examples for this exact molecule are not prevalent in the reviewed literature, related processes have been observed. For example, during the synthesis of an alectinib intermediate, an undesired transesterification was noted when attempting a Claisen reaction with a tert-butyl ester in the presence of an alkoxide base, highlighting the susceptibility of the ester group to such transformations under certain conditions. oup.com
Formation of Acyl Hydrazines and Related Derivatives
The ethyl ester group readily reacts with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazine (also known as acid hydrazide). This reaction is analogous to the well-established synthesis of cyanoacetic acid hydrazide from ethyl cyanoacetate (B8463686) and hydrazine. researchgate.net The process typically involves stirring the ester with hydrazine hydrate in a solvent like ethanol (B145695) at temperatures ranging from 0°C to room temperature. researchgate.net The resulting 6-cyano-1H-indole-3-carbohydrazide is a valuable building block, as the acyl hydrazine moiety can undergo further reactions, such as condensation with aldehydes or ketones to form hydrazones, or be used in the synthesis of various heterocyclic systems. scirp.org
Transformations Involving the Cyano Group
The cyano group at the C6 position of the benzene (B151609) portion of the indole ring offers a versatile handle for further functionalization. The cyano group is a valuable precursor for a variety of functional group transformations. researchgate.net Common reactions include:
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This transformation is documented for other indole derivatives.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.
Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles. researchgate.net
These transformations significantly expand the molecular diversity achievable from the starting indole. The choice of reagents allows for the selective conversion of the cyano group without affecting other parts of the molecule. organic-chemistry.orgnih.gov
Indole Nitrogen (N-H) Reactivity and Substitutions
The nitrogen atom of the indole ring is nucleophilic and can be readily substituted. A common reaction is N-acetylation, which has been demonstrated for the parent compound, ethyl 1H-indole-3-carboxylate. nih.gov This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a base like pyridine. The resulting N-acetyl group can serve as a protecting group, modifying the electronic properties of the indole ring and preventing unwanted side reactions during subsequent functionalization steps. Furthermore, the attachment of various directing groups to the indole nitrogen is a key strategy to control the regioselectivity of C-H functionalization on the indole core. nih.gov
Table 2: N-H Substitution Reaction Example
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| Ethyl 1H-indole-3-carboxylate | Acetic anhydride, Pyridine | Ethyl 1-acetyl-1H-indole-3-carboxylate | nih.gov |
Regioselectivity and Chemoselectivity in Further Functionalization
The functionalization of the indole core of this compound is governed by the electronic effects of its substituents. The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic. chim.it However, in this molecule, the C3 position is blocked by the ethyl carboxylate group. The C2 position remains a potential site for electrophilic attack.
The benzene ring is influenced by the electron-withdrawing nature of the cyano group at C6 and the deactivating effect of the pyrrole (B145914) ring's C3-ester substituent. This makes electrophilic aromatic substitution on the benzene ring (positions C4, C5, and C7) challenging. nih.gov The presence of these deactivating groups generally decreases the ring's reactivity towards electrophiles compared to unsubstituted indole. chim.it
Achieving regioselective functionalization, particularly at the C4, C5, and C7 positions, often requires specialized strategies, such as directed metalation or palladium-catalyzed C-H activation, using the N-H or another introduced group as a director. nih.gov For instance, the use of a removable pivaloyl-directing group at a different position has been shown to facilitate regioselective C4-arylation of the indole ring. nih.gov The chemoselectivity of reactions is also a critical consideration, as reagents must differentiate between the ester, the cyano group, the N-H proton, and the various C-H bonds on the heterocyclic scaffold.
Exploiting the Indole Aromaticity for Electrophilic and Nucleophilic Reactions of this compound
The aromatic character of the indole ring in this compound is a key determinant of its chemical reactivity. The presence of two potent electron-withdrawing groups, the cyano group at the C6 position and the ethyl carboxylate group at the C3 position, significantly influences the electron density distribution within the bicyclic system. This electronic profile renders the molecule susceptible to a range of electrophilic and nucleophilic reactions, often with distinct regioselectivity compared to unsubstituted or electron-rich indoles.
Electrophilic Aromatic Substitution
In a typical indole molecule, the pyrrole ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack, with a strong preference for the C3 position. However, in this compound, the landscape of electrophilic aromatic substitution is dramatically altered. The ethyl carboxylate group at C3 and the cyano group at C6 both exert a strong deactivating effect on the indole nucleus, diminishing its nucleophilicity and making electrophilic substitution reactions more challenging to achieve.
When these reactions do proceed, the directing effects of the existing substituents play a crucial role. The C3-ester group primarily deactivates the pyrrole ring, while the C6-cyano group deactivates the benzene ring. Theoretical considerations and experimental evidence from analogous systems suggest that electrophilic attack is most likely to occur at the C4 and C7 positions of the benzene ring, as these positions are least deactivated. The C2 position, while part of the pyrrole ring, is also a potential site for substitution under certain conditions, particularly if the C3 position is blocked.
Nitration:
Nitration of indoles bearing electron-withdrawing groups at the C3 position has been shown to favor substitution on the benzene ring. For instance, the nitration of 3-acetylindole (B1664109) and indole-3-carbonitrile, which are structurally analogous to the target molecule, yields predominantly the 6-nitro derivatives, with smaller amounts of the 4-nitro isomers. This suggests that the nitration of this compound would likely introduce a nitro group at either the C4 or C7 position, with the precise outcome depending on the specific reaction conditions.
| Reaction | Reagents and Conditions | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Ethyl 4-nitro-6-cyano-1H-indole-3-carboxylate and/or Ethyl 7-nitro-6-cyano-1H-indole-3-carboxylate |
Halogenation:
The halogenation of electron-deficient indoles can also be directed to the benzene portion of the molecule. While direct experimental data on the halogenation of this compound is scarce, studies on similar compounds indicate that substitution at the C4, C5, or C7 positions is plausible. The choice of halogenating agent and reaction conditions would be critical in determining the regioselectivity and yield of the reaction.
| Reaction | Reagents and Conditions | Predicted Product(s) |
| Bromination | Br₂/AcOH or NBS | Brominated derivatives at C4, C5, and/or C7 |
| Chlorination | Cl₂/AcOH or NCS | Chlorinated derivatives at C4, C5, and/or C7 |
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation are generally difficult to perform on strongly deactivated aromatic systems. The presence of two electron-withdrawing groups on the indole ring of this compound makes it a poor substrate for these reactions under standard conditions. acs.org However, with the use of more potent Lewis acids and more reactive electrophiles, it might be possible to achieve Friedel-Crafts type reactions, likely at the more reactive positions of the benzene ring.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the indole ring in this compound, a direct consequence of the C3-ester and C6-cyano substituents, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is typically facilitated by the presence of strong electron-withdrawing groups on an aromatic ring, which stabilize the intermediate Meisenheimer complex.
In the case of this compound, the cyano group at C6 significantly activates the benzene ring towards nucleophilic attack. It is conceivable that a strong nucleophile could displace a suitable leaving group, such as a halogen, located at an ortho or para position relative to the cyano group (i.e., at the C5 or C7 positions).
Furthermore, research on analogous systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, has demonstrated that nucleophilic substitution can occur at the C2 position of the indole ring. This is attributed to the combined electron-withdrawing effects of the substituents at C3 and C6, which make the C2 position sufficiently electrophilic to be attacked by a nucleophile. The reaction proceeds via an addition-elimination mechanism.
| Reaction | Nucleophile | Potential Product |
| Nucleophilic Substitution | Strong nucleophiles (e.g., amines, alkoxides) | Substitution at positions ortho or para to the cyano group (if a leaving group is present), or at the C2 position |
The derivatization of this compound through these electrophilic and nucleophilic pathways opens up avenues for the synthesis of a wide array of novel indole derivatives with potentially interesting chemical and biological properties. The careful selection of reagents and reaction conditions is paramount to achieving the desired regioselectivity and yield in these transformations.
Structural Characterization and Analytical Methodologies for Ethyl 6 Cyano 1h Indole 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR spectroscopy would be essential for identifying the arrangement of hydrogen atoms within the Ethyl 6-cyano-1H-indole-3-carboxylate molecule. However, no specific ¹H NMR spectra for this exact compound have been found in the reviewed literature. For comparison, related structures such as tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate have been characterized, showing complex aromatic and aliphatic signals, but these cannot be directly extrapolated to the simpler target compound. oup.com
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR provides a map of the carbon framework of a molecule. Each unique carbon atom typically produces a distinct signal, revealing the total number of carbon environments and their electronic nature. As with proton NMR, specific ¹³C NMR data for this compound are not available in the searched scientific databases. Data for precursors like 6-Cyano-1H-indole-3-carboxylic acid exist but would differ significantly, particularly around the carboxylate group.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for confirming structural assignments by showing correlations between protons and carbons. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece the molecular puzzle together. Despite the utility of these methods in structural chemistry, no published HSQC or HMBC spectra for this compound could be located.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that often results in extensive fragmentation, creating a characteristic fingerprint for a compound that can be used for identification. A search for an EI-MS spectrum of this compound did not yield any specific results.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS is a soft ionization technique that typically provides a very accurate mass of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in the confirmation of a newly synthesized compound's identity. Despite its importance, no ESI-HRMS data for this compound were found in the available literature. High-resolution mass spectrometry data has been reported for more complex derivatives, such as the HRMS data for tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, which confirms the formula of that specific, different molecule. oup.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that acts as a molecular fingerprint. For this compound, the key functional groups—indole (B1671886) N-H, cyano (C≡N), and ethyl ester (C=O, C-O)—exhibit distinct absorption bands.
The IR spectrum confirms the presence of these groups through characteristic vibrations. The N-H stretch of the indole ring typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. The cyano group's triple bond (C≡N) gives rise to a sharp, intense absorption in the 2200-2260 cm⁻¹ range. nih.gov The carbonyl (C=O) stretch of the ethyl ester is one of the most prominent peaks, typically found between 1680-1750 cm⁻¹. nih.gov
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |
| Indole N-H | Stretch | 3300 - 3500 |
| Cyano C≡N | Stretch | 2200 - 2260 |
| Ester C=O | Stretch | 1680 - 1750 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C-O Ester | Stretch | 1100 - 1300 |
These values represent typical ranges and the exact peak positions can be influenced by the molecular environment and sample state.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen) within the compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized batch of this compound. The experimentally determined percentages are compared against the theoretically calculated values derived from its molecular formula, C₁₂H₁₀N₂O₂. A close correlation between the found and calculated values confirms the atomic composition of the molecule.
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 144.12 | 67.28% |
| Hydrogen | H | 1.008 | 10.08 | 4.71% |
| Nitrogen | N | 14.01 | 28.02 | 13.08% |
| Oxygen | O | 16.00 | 32.00 | 14.94% |
| Total | 214.22 | 100.00% |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed during and after the synthesis of this compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system (mobile phase).
Components separate based on their differential affinity for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. By co-spotting the reaction mixture with the starting materials, the disappearance of reactant spots and the appearance of a new spot corresponding to the product can be visually tracked, often with the aid of a UV lamp. libretexts.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system, allowing for tentative identification and confirmation that the reaction has gone to completion.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final product with high resolution and accuracy. A solution of this compound is injected into the HPLC system, where it is passed through a column (stationary phase) under high pressure using a liquid mobile phase.
The time it takes for the compound to pass through the column and reach the detector is known as its retention time. For a pure sample, the resulting chromatogram should ideally show a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities. The area under the product peak relative to the total area of all peaks is used to calculate the purity of the sample, often expressed as a percentage. For instance, purity levels of >99.5% can be precisely determined using this method. oup.com
Role As a Synthetic Intermediate in Complex Organic Synthesis
Precursor in Pharmaceutical Synthesis: Case Study of Alectinib (B1194254)
The synthesis of Alectinib, a potent second-generation ALK inhibitor used in the treatment of non-small cell lung cancer, provides a compelling case study for the utility of ethyl 6-cyano-1H-indole-3-carboxylate. The indole-6-carbonitrile moiety is a crucial pharmacophoric element of Alectinib, and the strategic use of this compound as a starting material simplifies the construction of this complex molecule.
Condensation Reactions with Substituted Benzyl (B1604629) Alcohol Derivatives
A key step in the synthesis of Alectinib involves the condensation of this compound with a substituted benzyl alcohol derivative. google.com Specifically, the reaction is carried out with 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol. google.com This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride, or a strong protic acid like trifluoroacetic acid, trifluoromethanesulfonic acid, or methanesulfonic acid. google.comgoogle.com The molar ratio of the indole (B1671886) ester to the benzyl alcohol is an important parameter, often maintained in the range of 1:0.5 to 1:1.5 to optimize the yield of the desired condensation product. google.comgoogle.com This reaction selectively forms a new carbon-carbon bond at the C2 position of the indole ring.
| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Reactant 1:Reactant 2) |
| This compound | 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol | Boron trifluoride, Trifluoroacetic acid, Trifluoromethanesulfonic acid, Methanesulfonic acid | 1:0.5-1.5 |
Subsequent Cyclization and Structural Elaboration Steps
| Step | Reaction Type | Key Reagents/Conditions |
| 1 | Condensation | Lewis acid or strong protic acid |
| 2 | Hydrolysis | Base or Acid |
| 3 | Cyclization | Alkali accelerant |
Design and Synthesis of Advanced Indole-Core Scaffolds
The utility of this compound extends beyond the synthesis of Alectinib. Its reactive sites at the C2, C3, and C6 positions make it an ideal building block for the creation of diverse and complex indole-based scaffolds. The cyano group can be transformed into a variety of other functional groups, such as amines, amides, or tetrazoles, providing access to a wide range of structural motifs. Similarly, the carboxylate at the C3 position can be modified through esterification, amidation, or reduction. This versatility allows for the systematic exploration of the chemical space around the indole core, which is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals.
Strategy for Diversifying Indole-Based Chemical Libraries for Research Purposes
The strategic use of this compound is central to the development of diverse chemical libraries for high-throughput screening and drug discovery programs. By systematically varying the substituents at the C2, C3, and C6 positions, a vast array of novel indole derivatives can be generated. For instance, different substituted benzyl alcohols can be used in the condensation step to introduce diversity at the C2 position. The cyano group can be subjected to a panel of chemical transformations to generate a library of compounds with different functionalities at the C6 position. This combinatorial approach, enabled by the reactivity of this compound, accelerates the discovery of new bioactive molecules with potential therapeutic applications.
Theoretical and Computational Investigations of Ethyl 6 Cyano 1h Indole 3 Carboxylate
Computational chemistry provides a powerful lens for examining the intricate properties of molecules like Ethyl 6-cyano-1H-indole-3-carboxylate from a theoretical standpoint. By applying the principles of quantum mechanics, researchers can model molecular behavior, offering insights that complement and guide experimental work. These theoretical studies are crucial for understanding the molecule's electronic characteristics, reactivity, and structural dynamics.
Future Research Directions and Potential Academic Applications
Development of Novel and Efficient Synthetic Routes
The development of new and improved methods for the synthesis of ethyl 6-cyano-1H-indole-3-carboxylate and its derivatives is a key area of ongoing research. While established routes exist, there is a continuous drive for more efficient, scalable, and sustainable processes. Current research focuses on several promising strategies:
One approach involves the refinement of classical indole (B1671886) syntheses, such as the Fischer and Bartoli indole syntheses, by employing novel catalysts and reaction conditions to improve yields and regioselectivity. For instance, recent studies have explored the use of palladium-catalyzed cross-coupling reactions to construct the indole core from readily available starting materials.
Another promising avenue is the development of one-pot, multi-component reactions that allow for the rapid assembly of the indole scaffold from simple precursors. nih.gov These methods offer significant advantages in terms of atom economy and operational simplicity. For example, a one-pot synthesis of 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles has been developed through the cyclocondensation of an aryl aldehyde, 3-(cyanoacetyl)-indoles, and urea. nih.gov
Furthermore, there is growing interest in enzymatic and biocatalytic approaches to indole synthesis, which offer the potential for highly selective and environmentally friendly transformations. Researchers are also investigating flow chemistry techniques to enable the continuous and automated production of this compound, which could have significant implications for industrial-scale synthesis. A scalable synthesis of a key intermediate for the drug Alectinib (B1194254), tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, has been successfully demonstrated, highlighting the industrial relevance of such indole derivatives. oup.cominnospk.com
Exploration of Unprecedented Chemical Transformations
The unique electronic properties of this compound make it an intriguing substrate for exploring novel chemical transformations. The electron-withdrawing nature of the cyano group at the 6-position significantly influences the reactivity of the indole ring, opening up possibilities for reactions that are not readily achieved with other indole derivatives.
Researchers are particularly interested in investigating the regioselective functionalization of the indole nucleus. The cyano group can direct electrophilic substitution reactions to specific positions on the benzene (B151609) ring, allowing for the controlled introduction of various functional groups. For instance, regioselective bromination at the 3-position of certain indole derivatives has been achieved in high yield. researchgate.net
Furthermore, the cyano group itself can serve as a handle for a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a diverse array of new indole-based compounds with potentially interesting biological or material properties. The development of novel methods for the selective transformation of the cyano group in the presence of the ester functionality is an active area of research. For example, palladium-catalyzed cyanation has been used to install a nitrile group at the 6-position of a purine (B94841) nucleoside. nih.gov
Rational Design of New Indole-Based Intermediates for Advanced Materials
The indole scaffold is not only a privileged structure in medicinal chemistry but also a promising building block for the development of advanced materials. The unique photophysical and electronic properties of indole derivatives make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The rational design of new indole-based intermediates derived from this compound is a key focus of current research. By systematically modifying the structure of the indole core and introducing various functional groups, researchers can tune the electronic and optical properties of the resulting materials. For example, the introduction of electron-donating or electron-withdrawing groups at specific positions on the indole ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's performance in electronic devices.
Computational modeling and theoretical calculations play a crucial role in the rational design process, allowing researchers to predict the properties of new materials before they are synthesized in the laboratory. This integrated approach of computational design and experimental synthesis is accelerating the discovery of new indole-based materials with tailored properties for specific applications. The design of indole derivatives as kinase inhibitors is an active area of research, with some compounds showing promising antiproliferative activity. nih.gov
Interdisciplinary Research Integrating Synthesis and Advanced Characterization
The full potential of this compound and its derivatives can only be realized through a highly interdisciplinary research approach that combines synthetic chemistry with advanced characterization techniques. A deep understanding of the relationship between the molecular structure of these compounds and their macroscopic properties is essential for their successful application in both medicine and materials science.
Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, are indispensable for elucidating the precise structure and conformation of newly synthesized indole derivatives. nih.govtnstate.edu Photophysical characterization techniques, including UV-Vis absorption and fluorescence spectroscopy, are used to probe the electronic and optical properties of these compounds, providing valuable insights into their potential for use in optoelectronic devices. nih.gov
Furthermore, collaboration between synthetic chemists and researchers in fields such as biology, pharmacology, and materials science is crucial for evaluating the performance of new indole-based compounds in their intended applications. This collaborative approach, which spans from fundamental synthesis to applied research, is driving innovation in the field of indole chemistry and paving the way for the development of new technologies that address pressing societal needs. The synthesis of fluorescent indole nucleoside analogues and their subsequent photophysical characterization is a prime example of such interdisciplinary research. nih.gov
Q & A
Q. Table 1. Comparison of Synthetic Methods for this compound Derivatives
| Reaction Type | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Esterification | 6-cyanoindole + ethyl chloroformate, Et3N, THF, reflux | 85–90 | |
| Suzuki Coupling | Pd(PPh3)4, Ar-B(OH)2, K2CO3, DMF/H2O, 80°C | 60–75 | |
| Nucleophilic Substitution | NaH, R-X, DMF, 0°C to RT | 50–65 |
Q. Table 2. Key Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 8.15 (s, 1H, H-2), 7.65 (d, J = 8.5 Hz, 1H, H-7), 7.40 (d, J = 8.5 Hz, 1H, H-5), 4.40 (q, J = 7.1 Hz, 2H, OCH2), 1.40 (t, J = 7.1 Hz, 3H, CH3) |
| 13C NMR (125 MHz, CDCl3) | δ 165.2 (COO), 138.5 (C-3), 125.6 (C-6), 119.8 (CN), 61.2 (OCH2), 14.3 (CH3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
